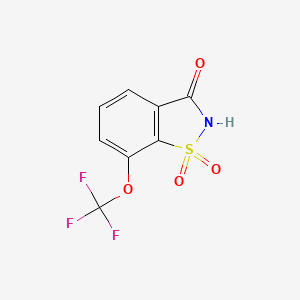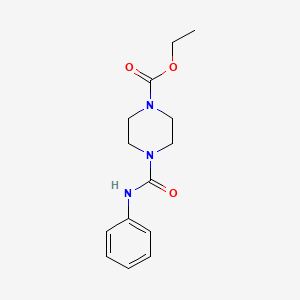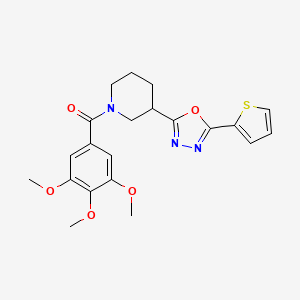
1,1-Dioxo-7-(trifluoromethoxy)-1,2-benzothiazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1,1-Dioxo-7-(trifluoromethoxy)-1,2-benzothiazol-3-one” seems to be a benzothiazole derivative. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring . They are known for their wide range of biological activities and are used in medicinal chemistry .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, similar compounds such as 1,1-dioxo-7-substituted cephems have been synthesized . The synthesis of these compounds often involves complex organic reactions .作用機序
1,1-Dioxo-7-(trifluoromethoxy)-1,2-benzothiazol-3-one inhibits the activity of PTPs by binding to the active site of the enzyme and blocking its catalytic activity. This results in altered cellular signaling pathways, which can have a variety of downstream effects. The mechanism of action of this compound as a fluorescent probe involves its ability to bind to specific regions of proteins, resulting in changes in fluorescence intensity that can be used to study protein-ligand interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific biological system being studied. In general, inhibition of PTP activity by this compound can lead to altered cellular signaling pathways, which can affect a variety of cellular processes such as cell growth, differentiation, and apoptosis. As a fluorescent probe, this compound can be used to study protein-ligand interactions in real-time, providing valuable insights into the mechanisms of various biological processes.
実験室実験の利点と制限
One advantage of using 1,1-Dioxo-7-(trifluoromethoxy)-1,2-benzothiazol-3-one in lab experiments is its ability to selectively inhibit PTP activity, which can provide insights into the role of these enzymes in various biological processes. Additionally, its fluorescent properties make it a valuable tool for studying protein-ligand interactions. However, there are also limitations to using this compound in lab experiments. Its toxicity and reactive properties require careful handling, and its effects on biological systems can be complex and difficult to interpret.
将来の方向性
There are several future directions for research involving 1,1-Dioxo-7-(trifluoromethoxy)-1,2-benzothiazol-3-one. One area of interest is the development of new derivatives of this compound that have improved properties such as increased selectivity or reduced toxicity. Additionally, this compound could be used to study the role of PTPs in various disease states, such as cancer or autoimmune disorders. Finally, the use of this compound as a fluorescent probe could be expanded to study a wider range of protein-ligand interactions in various biological systems.
Conclusion
In conclusion, this compound is a unique compound with potential applications in scientific research. Its ability to selectively inhibit PTP activity and its fluorescent properties make it a valuable tool for studying various biological processes. However, its toxicity and reactive properties require careful handling, and its effects on biological systems can be complex and difficult to interpret. Future research involving this compound could lead to the development of new derivatives with improved properties and a better understanding of the role of PTPs in various disease states.
合成法
1,1-Dioxo-7-(trifluoromethoxy)-1,2-benzothiazol-3-one can be synthesized through a multi-step process that involves the reaction of 2-aminobenzenethiol with 2-chloroacetyl chloride and trifluoromethanol. The resulting intermediate is then reacted with phosgene to produce this compound. The synthesis of this compound requires careful handling of toxic and reactive chemicals, and should only be performed by experienced chemists in a well-equipped laboratory.
科学的研究の応用
1,1-Dioxo-7-(trifluoromethoxy)-1,2-benzothiazol-3-one has been used in a variety of scientific research applications due to its unique structure and properties. It has been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which are enzymes that play a critical role in regulating cellular signaling pathways. This compound has also been used as a fluorescent probe to study the binding of small molecules to proteins.
特性
IUPAC Name |
1,1-dioxo-7-(trifluoromethoxy)-1,2-benzothiazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO4S/c9-8(10,11)16-5-3-1-2-4-6(5)17(14,15)12-7(4)13/h1-3H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKZARZSXZGLMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(F)(F)F)S(=O)(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Ethyl-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea](/img/structure/B2952008.png)





![3-benzenesulfonamido-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2952016.png)
![2-(3-chlorophenyl)-9-(4-ethoxy-3-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2952018.png)
![1-(4-Allyl-2-methoxyphenoxy)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2952020.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2952022.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-({1-[(2,5-dimethylphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}methyl)benzamide](/img/structure/B2952027.png)
![2-((2,4-Difluorophenyl)sulfonyl)-1-(2,5-dimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2952028.png)
![8-Methyl-3-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]quinoline](/img/structure/B2952030.png)